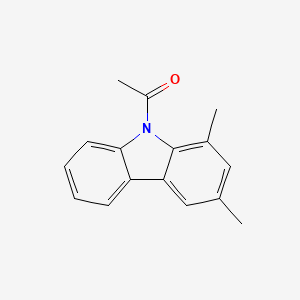
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one is a chemical compound belonging to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Vorbereitungsmethoden
The synthesis of 1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one typically involves the reaction of 1,3-dimethylcarbazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex carbazole derivatives, which are valuable in organic electronics and photonics.
Biology: The compound’s derivatives have shown potential in biological assays and as fluorescent probes for imaging applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one can be compared with other carbazole derivatives such as:
1-(9-ethyl-9H-carbazol-3-yl)ethan-1-one: This compound has similar structural features but differs in its ethyl substitution, which may affect its electronic properties and reactivity.
1-(1-methyl-9H-carbazol-9-yl)ethan-1-one: The presence of a single methyl group instead of two can influence its steric and electronic characteristics, leading to different applications and reactivity profiles.
Eigenschaften
Molekularformel |
C16H15NO |
|---|---|
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
1-(1,3-dimethylcarbazol-9-yl)ethanone |
InChI |
InChI=1S/C16H15NO/c1-10-8-11(2)16-14(9-10)13-6-4-5-7-15(13)17(16)12(3)18/h4-9H,1-3H3 |
InChI-Schlüssel |
VOQRKTZUEQJCOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C3=CC=CC=C3N2C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



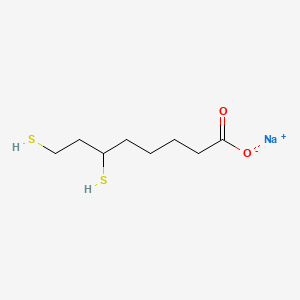
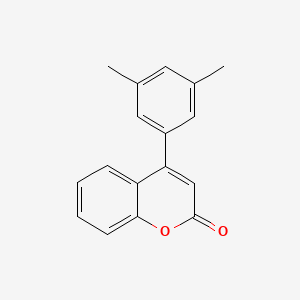
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14126550.png)
![(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14126555.png)
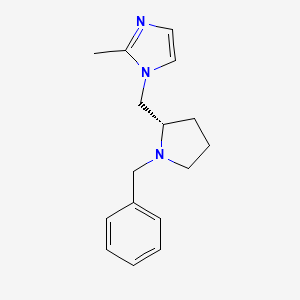
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126560.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14126564.png)
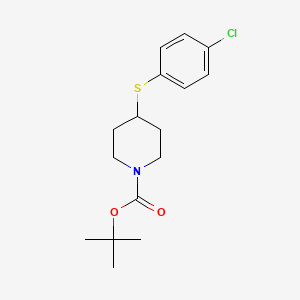
![5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14126572.png)



![Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate](/img/structure/B14126606.png)
